CHLORPYRIFOS_met012

Description

Chlorpyrifos is a broad-spectrum organophosphate insecticide with the molecular formula C₉H₁₁Cl₃NO₃PS and a molecular weight of 350.59 g/mol. It is widely used in agricultural and residential settings to control pests, targeting the nervous system through acetylcholinesterase inhibition . Key properties include:

- Physical State: Crystalline solid .

- Solubility: Low water solubility (1.4 mg/L at 25°C) but highly soluble in organic solvents like acetone and methanol .

- Toxicity: Acute exposure is fatal via inhalation, ingestion, or dermal contact, with symptoms including respiratory paralysis, seizures, and ocular irritation .

- Degradation: Major metabolites include 3,5,6-trichloro-2-pyridinol (TCPy), which persists in environmental matrices .

Properties

IUPAC Name |

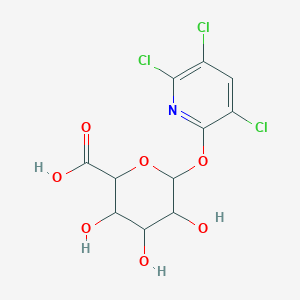

3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPKXSPRDJUGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trichloro-2-pyridinol glucuronide typically involves the glucuronidation of 3,5,6-trichloro-2-pyridinol. This process can be carried out using glucuronic acid or its derivatives under acidic or enzymatic conditions . The reaction conditions often include the use of solvents like methanol or ethyl acetate and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 3,5,6-trichloro-2-pyridinol glucuronide is less common, but it can be scaled up using similar methods as in laboratory synthesis. The key steps involve the preparation of 3,5,6-trichloro-2-pyridinol followed by its glucuronidation. The process may involve the use of large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-2-pyridinol glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Although less common, reduction can yield less chlorinated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinol glucuronides .

Scientific Research Applications

3,5,6-Trichloro-2-pyridinol glucuronide has several scientific research applications:

Chemistry: It is used as a reference compound in studies of pesticide degradation and environmental chemistry.

Industry: It is used in the development of bioremediation strategies for contaminated environments.

Mechanism of Action

The mechanism of action of 3,5,6-trichloro-2-pyridinol glucuronide involves its interaction with various biological pathways. It is primarily formed through the glucuronidation of 3,5,6-trichloro-2-pyridinol, a process mediated by enzymes such as UDP-glucuronosyltransferases . This modification increases the compound’s solubility, facilitating its excretion from the body. The molecular targets and pathways involved include those related to detoxification and excretion processes .

Comparison with Similar Compounds

Chlorpyrifos-Methyl

CAS: Not explicitly provided in evidence; structurally analogous to chlorpyrifos with a methyl substitution.

Fluorinated Analogues (CAS 20358-06-9)

Brominated Derivatives (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂ (201.02 g/mol) .

- Applications : Intermediate in pharmaceutical synthesis, contrasting with chlorpyrifos’s agricultural focus .

- Toxicity : Moderate acute toxicity (H302: harmful if swallowed) .

Data Tables

Table 1: Physicochemical Properties

*Estimated based on structural similarity.

Table 2: Toxicological Comparison

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.